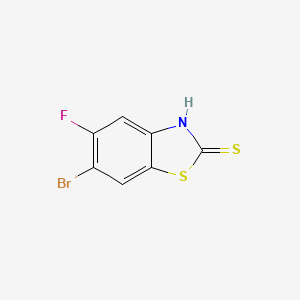

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

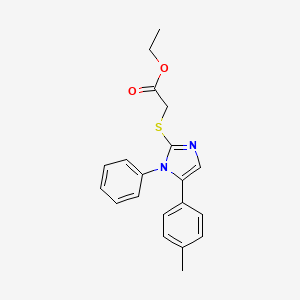

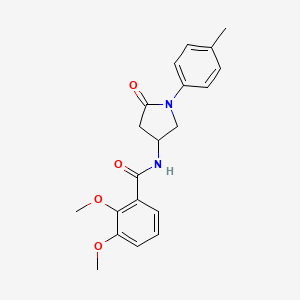

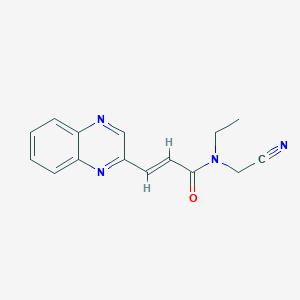

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione (BFBT) is a heterocyclic compound. It has received attention in the field of medicinal chemistry. The molecular formula is C7H3BrFNS2 and the molecular weight is 264.13 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which BFBT is a part of, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Many reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .科学的研究の応用

Antimycobacterial Activity

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione derivatives have shown potential as antimycobacterial agents. The compound's derivatives were synthesized and exhibited significant activity against tuberculosis, underlining their therapeutic potential in this field (Sathe et al., 2010) (Sathe et al., 2011).

Antitumor Properties

Research indicates that fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione, display significant antitumor activity. These compounds were found to be cytotoxic to certain human breast cancer cell lines, suggesting a potential application in cancer therapy (Hutchinson et al., 2001).

Photocycloaddition Reactions

Benzothiazole-2-thiones, including variants like 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione, have been studied for their behavior in photocycloaddition reactions with alkenes. This research is significant in the field of organic chemistry, contributing to our understanding of reaction mechanisms and synthesis strategies (Nishio et al., 1994).

Molecular Binding Studies

The binding capabilities of benzothiazoline-2-thione derivatives with metals, such as gold, have been explored through combined vibrational spectroscopic analysis and quantum chemical calculations. This research provides insights into the molecular properties and activities of these compounds, which could have implications in material science and nanotechnology (Sun et al., 2008).

Synthesis and Fluorescence Studies

Research into the synthesis of new derivatives of benzothiazoles, including those with fluorine and bromine substituents, has been conducted. These studies have explored the compounds' fluorescence properties, potentially opening up applications in materials science and molecular imaging (Mahadevan et al., 2014).

Alzheimer’s Disease Research

Benzothiazol-based compounds have been synthesized and evaluated for their neuroprotective effects against Alzheimer’s disease. Some of these compounds, including those with a benzothiazole core, have shown promising activity in protecting cells from toxicity, indicating potential therapeutic applications for neurodegenerative diseases (Mei et al., 2017).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of benzothiazole derivatives. These compounds have demonstrated effectiveness against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Al‐Tel et al., 2011) (Bhagat et al., 2012).

特性

IUPAC Name |

6-bromo-5-fluoro-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNKJMVJUEZCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-1,3-benzothiazole-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2372353.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)

![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)